5-(3-Hydroxyphenyl)-4-oxazolecarboxamide
Description
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(3-hydroxyphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(14)8-9(15-5-12-8)6-2-1-3-7(13)4-6/h1-5,13H,(H2,11,14) |
InChI Key |
VSWNOVVTLSNBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(N=CO2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in Photodynamic Therapy
Porphyrinic Derivatives (P1, P2, P3):
- Zn(II)- and Cu(II)-Porphyrins (P1, P2): These asymmetric porphyrins incorporate 5-(3-hydroxyphenyl) substituents alongside acetoxy-methoxyphenyl groups. Their molecular weights exceed 900 g/mol due to the porphyrin core and metal ions. In vitro studies on MCF-7 cancer cells show low dark cytotoxicity (cell viability >90% at 2 µM), attributed to their asymmetric substitution pattern .
- Symmetric Porphyrins (P3–P5): Lacking the 3-hydroxyphenyl group, these analogs exhibit reduced cellular uptake and slightly higher dark toxicity (e.g., P5 increases MTS reduction in normal PBMC cells), highlighting the role of asymmetry in biocompatibility .
Key Difference: The 3-hydroxyphenyl group in P1 and P2 enhances PDT efficacy by improving subcellular localization, whereas symmetric analogs (P3–P5) show less selectivity for cancer cells .
Oxazolecarboxamide Derivatives
Compound 25d:
- Structure: 5-[4-Fluoro-3-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-(4-phenylbutyl)oxazole-3-carboxamide.
- Properties: Molecular weight 433 g/mol; HRMS (Δppm 1.4) confirms high purity.
Compound 12k:
- Structure: 5-(4-Methoxyphenyl)-2-oxo-N-(4-phenylbutyl)oxazole-3-carboxamide.
- Properties: Molecular weight 354 g/mol; substituents like methoxy and phenylbutyl may reduce solubility but increase affinity for hydrophobic enzyme pockets .
Key Difference: The absence of a hydroxyl group in 25d and 12k limits hydrogen-bonding interactions but improves metabolic stability, making them candidates for central nervous system (CNS) targets .
Heterocyclic Variants
Pyrazole Analogs:
- 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid: Replaces the oxazole ring with a pyrazole.
Isoxazole Derivatives (e.g., 45p):
- Structure: Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate.
- Properties: The thiophene and methyl groups increase hydrophobicity, favoring membrane permeability. However, the ester group (vs. carboxamide) limits in vivo stability .
Key Difference: Oxazole rings generally exhibit higher metabolic stability than isoxazoles, while pyrazoles offer distinct electronic profiles for targeting kinases or GPCRs .
Comparative Data Table
Research Findings and Implications
- Role of Hydroxyl Groups: The 3-hydroxyphenyl group in the target compound enhances PDT selectivity and reduces dark toxicity compared to non-hydroxylated analogs (e.g., 25d) .
- Structural Asymmetry: Asymmetric substitution (as in P1/P2) improves cellular uptake and biocompatibility over symmetric porphyrins .
- Heterocycle Choice: Oxazole offers balanced stability and binding, while pyrazole/isoxazole derivatives cater to niche targets requiring specific electronic profiles .
Preparation Methods
Synthetic Pathway
This method involves the cyclization of α-bromo ketones bearing a 3-hydroxyphenyl group with potassium cyanate or thiourea derivatives. Key steps include:
Reaction Scheme:
Optimization Data
-
Conditions : Reflux in ethanol/HCl (6 h); amidation at 0–5°C.
-
Key Challenge : Hydroxyl group protection (e.g., TBS or benzyl) is required to prevent side reactions during cyclization. Deprotection with TBAF achieves >90% recovery.
Fischer Oxazole Synthesis for 2,5-Disubstituted Variants
Adaptation for 4-Carboxamide Derivatives
The classical Fischer method () produces 2,5-disubstituted oxazoles. To target 4-carboxamides:
Example:
Performance Metrics
-
Limitation : Requires post-synthetic modification to introduce the 4-carboxamide, reducing overall efficiency.
Coupling of Preformed Oxazole Intermediates
Oxazole-4-Carboxylic Acid Synthesis
Characterization Data ():
-
IR : 1728 cm⁻¹ (C=O), 1615 cm⁻¹ (oxazole C=N).
-
1H NMR (DMSO-d6) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (s, 1H, oxazole-H), 9.87 (s, 1H, OH).
Advantages
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Suzuki-Miyaura Coupling
-
Synthesize 4-bromooxazole-4-carboxamide.
-
Couple with 3-hydroxyphenylboronic acid using Pd(PPh3)4/Na2CO3.
Conditions ():
-
Catalyst : 5 mol% Pd(OAc)2.
-
Ligand : SPhos (2.5 equiv).
-
Yield : 82% with >95% purity.
Scalability
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| α-Halo Ketone | 68–72 | 98 | Moderate | High |
| Fischer Synthesis | 55–60 | 95 | Low | Moderate |
| Preformed Intermediate | 78 | 99 | High | High |
| Pd-Catalyzed Coupling | 82 | 95 | High | Low |
Key Insight : The preformed intermediate route offers the best balance of yield and scalability for industrial applications, while Pd-catalyzed coupling is optimal for introducing diverse aryl groups.
Challenges and Solutions
Hydroxyl Group Reactivity
Q & A
Q. Q1. What are the recommended synthetic routes for 5-(3-Hydroxyphenyl)-4-oxazolecarboxamide, and how can purity be optimized?
A1. Synthesis typically involves multi-step reactions, including cyclization of substituted oxazole precursors and subsequent coupling with 3-hydroxyphenyl groups. Key steps:
- Cyclization : Use 3-hydroxyphenylglycine derivatives with carboxamide-activating agents (e.g., POCl₃ or CDI) to form the oxazole core .
- Coupling : Employ peptide coupling reagents (e.g., HATU or EDC) to attach the carboxamide group.
- Purification : Optimize purity via column chromatography (silica gel, gradient elution) or recrystallization (solvent: methanol/water). Monitor purity using HPLC with UV detection (λ = 254 nm) .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound?
A2. Essential methods include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.7–7.3 ppm for the hydroxyphenyl group) .
- FT-IR : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ for C₁₀H₈N₂O₃: 205.0612).
Q. Q3. How is the compound’s solubility and stability assessed in biological assays?
A3.
- Solubility : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Adjust with co-solvents (e.g., <1% Tween-80) if precipitation occurs .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. For biological stability, incubate in plasma (37°C, 24 hrs) and quantify degradation products .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported biological activities of this compound analogs?
A4. Contradictions often arise from assay variability or structural nuances. Mitigation strategies:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis assays) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-chlorophenyl vs. 3-hydroxyphenyl substitutions) to identify critical functional groups. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like COX-2 or EGFR .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to assess effect sizes and heterogeneity .
Q. Q5. What methodologies are used to investigate the compound’s mechanism of action in enzyme inhibition?
A5.
- Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and calculate Kᵢ values .
- Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., human carbonic anhydrase) to infer binding .
- X-ray Crystallography : Resolve co-crystal structures (e.g., with CYP450 isoforms) to identify key interactions (e.g., hydrogen bonds with hydroxyl groups) .
Q. Q6. How can computational modeling guide the design of this compound derivatives with improved efficacy?
A6.
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. Tools: MOE or Schrödinger .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess binding stability and identify mutable regions (e.g., oxazole ring modifications) .
- ADMET Prediction : Use SwissADME or ProTox-II to prioritize derivatives with low hepatotoxicity and high BBB permeability .
Q. Q7. What strategies address toxicity concerns in preclinical studies?
A7.
- In Vitro Tox Screens : Test mitochondrial toxicity (MTT assay) and genotoxicity (Ames test) .
- In Vivo Profiling : Conduct acute toxicity studies (OECD 423) in rodents, monitoring ALT/AST levels for hepatotoxicity.
- Prodrug Design : Mask the hydroxyl group with acetyl or PEGylated moieties to reduce reactive metabolite formation .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
